molecular formula C16H22N2 B1194460 N-(1-Naphthyl)-N',N'-diethylethylenediamine CAS No. 5235-86-9

N-(1-Naphthyl)-N',N'-diethylethylenediamine

Cat. No.: B1194460
CAS No.: 5235-86-9
M. Wt: 242.36 g/mol
InChI Key: AMZRCWDZLLMPBU-UHFFFAOYSA-N
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Description

Structural Characterization

The compound N-(1-naphthyl)-N',N'-diethylethylenediamine is systematically named according to IUPAC guidelines as N',N'-diethyl-N-(naphthalen-1-yl)ethane-1,2-diamine . This nomenclature reflects its ethanediamine backbone, where one terminal nitrogen is substituted with a naphthalen-1-yl group, and the other terminal nitrogen is diethylated. The molecular formula is C₁₆H₂₂N₂ , with a molecular weight of 242.36 g/mol .

The SMILES notation for this compound is CCN(CC)CCNC1=CC=CC2=CC=CC=C21 , which encodes the diethylaminoethyl chain (CCN(CC)CCN) bonded to the first position of the naphthalene ring (C1=CC=CC2=CC=CC=C21). The InChIKey identifier, AMZRCWDZLLMPBU-UHFFFAOYSA-N , provides a unique cheminformatics representation of its structure.

Synonyms and Related Compounds

This compound is known by multiple synonyms, including NNDED , N,N-diethyl-N'-(1-naphthyl)ethylenediamine , and Tsuda Reagent (when referring to its oxalate salt derivative). Key derivatives include:

Compound Name CAS Number Molecular Formula Source
NNDED 5235-86-9 C₁₆H₂₂N₂
Tsuda Reagent (oxalate salt) 29473-53-8 C₁₈H₂₄N₂O₄
Dihydrochloride derivative 1465-25-4 C₁₂H₁₆Cl₂N₂

The oxalate salt, This compound oxalate , is widely used in analytical chemistry as part of the Griess test for nitrite detection.

Functional Group Analysis

The molecule features three distinct functional groups:

  • Naphthylamine Group : A naphthalene ring substituted at the 1-position with a primary amine (–NH₂). This aromatic system contributes to the compound’s planar geometry and UV absorption properties.
  • Ethylenediamine Backbone : A two-carbon chain (–CH₂CH₂–) linking two nitrogen atoms. This backbone enables chelation and coordination chemistry, though steric hindrance from the naphthyl group limits its utility as a ligand compared to simpler ethylenediamines.
  • Diethyl Substituents : Two ethyl groups (–CH₂CH₃) bonded to the terminal nitrogen, rendering it a tertiary amine. This substitution enhances lipophilicity and influences solubility in organic solvents.

The interplay of these groups dictates the compound’s physicochemical behavior. For example, the naphthylamine moiety enables π-π stacking interactions, while the diethyl groups reduce polarity, making the base form sparingly soluble in water but soluble in alcohols.

Properties

IUPAC Name

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,17H,3-4,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZRCWDZLLMPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200376
Record name N-(1-Naphthyl)-N',N'-diethylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5235-86-9
Record name N-(1-Naphthyl)-N',N'-diethylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005235869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Naphthyl)-N',N'-diethylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Ethylenediamine

The simplest theoretical route involves reacting 1-chloronaphthalene with N,N-diethylethylenediamine. However, this method faces significant limitations due to the poor nucleophilicity of the naphthyl chloride and competing side reactions. As noted in the Sciencemadness discussion, unprotected ethylenediamine derivatives tend to undergo self-condensation when exposed to alkylating agents like 2-chloroethanamine. Patent CN103012156A demonstrates that high-pressure conditions (0.52–1.60 MPa) with sodium methoxide as a base can improve alkylation efficiency for similar diethylated amines.

N,N-Diethylethylenediamine+1-ChloronaphthaleneNaOCH3,ΔTarget Compound\text{N,N-Diethylethylenediamine} + \text{1-Chloronaphthalene} \xrightarrow{\text{NaOCH}_3, \Delta} \text{Target Compound}

While theoretically viable, this method typically yields <30% product due to:

  • Steric hindrance from the naphthyl group

  • Competing elimination reactions at elevated temperatures

  • Requirement for strict moisture control to prevent hydrolysis.

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

The Buchwald-Hartwig reaction emerges as a superior method for constructing the C-N bond between the naphthyl group and ethylenediamine backbone. As proposed in the Sciencemadness thread, this approach utilizes:

  • 1-Bromonaphthalene

  • Boc-protected ethylenediamine (Boc = tert-butoxycarbonyl)

  • Palladium catalyst (e.g., Pd(OAc)₂ with Xantphos ligand)

  • Strong base (Cs₂CO₃ or KOtBu).

1-Bromonaphthalene+Boc-NH-CH₂-CH₂-NEt2Pd cat.Protected Intermediate\text{1-Bromonaphthalene} + \text{Boc-NH-CH₂-CH₂-NEt}_2 \xrightarrow{\text{Pd cat.}} \text{Protected Intermediate}

Key advantages include:

  • High functional group tolerance

  • Yields up to 68% after deprotection with TFA

  • Excellent regioselectivity for the 1-naphthyl position.

Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature90–110°CMaximizes rate while minimizing catalyst decomposition
LigandXantphosPrevents β-hydride elimination
SolventTolueneEnhances catalyst stability
Reaction Time12–18 hoursCompletes C-N coupling

Data adapted from modified Buchwald protocols discussed in synthetic chemistry forums.

Multi-Step Reductive Alkylation

Glycolaldehyde Route

A three-step sequence developed by independent researchers involves:

  • Reductive alkylation : 1-Aminonaphthalene + glycolaldehyde → 2-(Naphthalen-1-ylamino)ethanol

    • Reductant: Sodium triacetoxyborohydride (STAB)

    • Solvent: Dichloromethane, 0°C.

  • Chlorination : Conversion of alcohol to chloride using SOCl₂

    • Critical control: Maintain temperature ≤25°C to prevent dimerization.

  • Amine displacement : Reaction with excess diethylamine

    • Conditions: Ethanol/ammonia mixture, 80°C, 24 hours.

1-AminonaphthaleneSTABHOCH2CHOAlcohol IntermediateSOCl2ChlorideΔEt2NHTarget Compound\text{1-Aminonaphthalene} \xrightarrow[\text{STAB}]{\text{HOCH}_2CHO} \text{Alcohol Intermediate} \xrightarrow{\text{SOCl}_2} \text{Chloride} \xrightarrow[\Delta]{\text{Et}_2\text{NH}} \text{Target Compound}

This method achieves an overall yield of 52–57% with purity >95% by HPLC.

Gabriel Synthesis Adaptation

Phthalimide Protection Strategy

To circumvent polymerization issues, a modified Gabriel synthesis proves effective:

  • Prepare N-(2-bromoethyl)phthalimide from ethylene dibromide

  • Couple with 1-naphthylamine via Ullmann reaction:

    • CuI catalyst, DMF, 120°C

  • Deprotect phthalimide group with hydrazine

  • Alkylate with diethyl sulfate.

PhthN-CH₂-CH₂-Br+1-NaphthylamineCuIProtected AmineN2H4Primary Amine(Et)2SO4Target Compound\text{PhthN-CH₂-CH₂-Br} + \text{1-Naphthylamine} \xrightarrow{\text{CuI}} \text{Protected Amine} \xrightarrow{\text{N}_2\text{H}_4} \text{Primary Amine} \xrightarrow{\text{(Et)}_2\text{SO}_4} \text{Target Compound}

This route provides better control over N-alkylation but requires additional purification steps, reducing overall yield to 40–45%.

Comparative Analysis of Methods

Yield and Scalability

MethodTypical Yield (%)ScalabilityCost Factor
Buchwald-Hartwig65–68Pilot plantHigh (Pd)
Reductive Alkylation52–57Lab-scaleModerate
Gabriel Synthesis40–45Multi-gramLow
Direct Alkylation<30Not viableLow

Byproduct Formation

  • Buchwald route : Trace Pd residues (≤50 ppm) requiring chelating resins for removal

  • Reductive alkylation : ≤3% dichloro byproducts from over-chlorination

  • Gabriel method : 5–8% phthalhydrazide contamination post-deprotection.

Industrial-Scale Considerations

Patent CN103012156A Insights

Though focused on N,N-diethylethylenediamine synthesis, this patent provides critical engineering data applicable to naphthyl derivatives:

  • Reactor design : Hastelloy C-276 preferred for HCl evolution during alkylation

  • Temperature control : Exothermic reaction requires jacketed cooling to maintain 100–120°C

  • Workup protocol : Phase separation using 40% NaOH solution achieves 99% organic layer recovery.

Adapting these parameters could potentially enhance naphthyl derivative production by:

  • Reducing thermal degradation of aromatic amines

  • Minimizing emulsion formation during extraction

  • Improving overall mass transfer efficiency.

Emerging Methodologies

Enzymatic Amination

Preliminary studies suggest transaminase enzymes could catalyze the formation of the ethylenediamine-naphthyl bond under mild conditions (pH 7.5, 37°C). While current yields remain low (∼15%), protein engineering efforts aim to:

  • Increase enzyme thermostability

  • Reduce substrate inhibition by diethylamine groups

  • Improve stereoselectivity for the desired regioisomer .

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthyl)-N’,N’-diethylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated naphthyl derivatives.

Mechanism of Action

The mechanism of action of N-(1-Naphthyl)-N’,N’-diethylethylenediamine involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. It can also participate in hydrogen bonding and π-π interactions, which are crucial for its function as a sensor or reagent in various applications .

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

N,N'-Diethylethylenediamine (DEEDA)

  • Structure : Ethylenediamine with both nitrogens substituted by ethyl groups.
  • Formula : C₆H₁₆N₂; MW : 116.21 g/mol.
  • Applications : Precursor for metal-organic chemical vapor deposition (MOCVD) of MgO thin films .
  • Comparison : The absence of the naphthyl group reduces steric bulk, enhancing volatility for CVD applications. However, it lacks the chromophoric properties critical for spectrophotometric detection.

N-Phenyl-N',N'-diethylethylenediamine

  • Structure : Phenyl substituent replaces the naphthyl group.
  • Formula : C₁₂H₁₉N₂; MW : 191.30 g/mol.
  • Applications : Pharmacological studies show acylated derivatives lack analgesic activity, suggesting substituent size and electronic effects influence bioactivity .
  • Comparison : The smaller phenyl group reduces conjugation efficiency compared to the naphthyl moiety, limiting its utility in colorimetric assays.

BMEDA (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine)

  • Structure : Incorporates mercaptoethyl groups on the ethylenediamine core.
  • Formula : C₁₀H₂₂N₂S₂; MW : 234.43 g/mol.
  • Applications : Chelating agent in molecular imaging (e.g., radiopharmaceuticals) due to thiol-metal coordination .
  • Comparison : The thiol functionalization enables metal binding, a feature absent in the target compound, highlighting divergent applications.

Analytical Chemistry

Compound Detection Method Key Performance Metric Reference
N-(1-Naphthyl)-N',N'-diethyl Spectrophotometry Forms stable red dye (540 nm)
NEDC (dihydrochloride) MALDI-TOF MS Background interference noted

The naphthyl group enhances conjugation, stabilizing the azo dye for sensitive nitrite detection. Phenyl analogues lack this extended π-system, resulting in weaker absorbance signals.

Pharmacological Activity

Compound Bioactivity Outcome Reference
N-Phenyl derivative Analgesic testing No pronounced activity

The target compound’s pharmacological profile remains unexplored, but structural rigidity from the naphthyl group may hinder receptor interactions compared to flexible alkylamines.

Structural and Functional Comparison Table

Compound Molecular Formula MW (g/mol) Key Applications
N-(1-Naphthyl)-N',N'-diethyl C₁₆H₂₁N₂ 241.35 Nitrite detection, MALDI-TOF
DEEDA C₆H₁₆N₂ 116.21 CVD precursor
N-Phenyl derivative C₁₂H₁₉N₂ 191.30 Pharmacological studies
BMEDA C₁₀H₂₂N₂S₂ 234.43 Molecular imaging

Toxicity Profile

Compound LD₅₀ (mM) Carcinogenicity Reference
N-(1-Naphthyl)-ethylenediamine-2HCl 0.125 Noncarcinogen
DEEDA N/A Data unavailable -

Biological Activity

N-(1-Naphthyl)-N',N'-diethylethylenediamine (NDEED) is an aromatic diamine that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological systems. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

NDEED, with the molecular formula C16H20N2, features a naphthyl group attached to a diethylated ethylenediamine backbone. Its structure enables it to form stable complexes with metal ions and participate in various chemical reactions, making it valuable in both synthetic and biological contexts.

Biological Activity Overview

The biological activity of NDEED can be categorized into several key areas:

  • Antioxidant Activity : NDEED exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that NDEED can scavenge free radicals and reduce oxidative damage in cellular models.
  • Antimicrobial Properties : Studies have demonstrated that NDEED possesses antimicrobial activity against various bacterial strains. This includes effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : NDEED has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE), which is important for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases.

Table 1: Antioxidant Activity of NDEED

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
Total Antioxidant Capacity30
Nitric Oxide Scavenging20

Table 2: Antimicrobial Activity of NDEED

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans20

Case Study 1: Antioxidant Effects

A study investigated the antioxidant effects of NDEED on human cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with NDEED, highlighting its potential as a protective agent against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of NDEED, researchers evaluated its effectiveness against a panel of bacterial strains. The compound demonstrated potent inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.

Case Study 3: Enzyme Inhibition

Research examining the inhibitory effects of NDEED on AChE revealed that it competes effectively with the substrate for binding sites, leading to decreased enzyme activity. This property positions NDEED as a candidate for further exploration in the treatment of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-Naphthyl)-N',N'-diethylethylenediamine, and how do purity yields vary between methods?

  • The compound can be synthesized via alkylation of ethylenediamine derivatives or through reductive amination of naphthyl-containing precursors. A common approach involves reacting 1-naphthylamine with diethyl ethylenediamine derivatives under controlled pH and temperature. Purity (>98%) is achievable using column chromatography or recrystallization from ethanol, but yields depend on reaction stoichiometry and catalyst selection (e.g., palladium for reductive steps) .

Q. How is N-(1-Naphthyl)-ethylenediamine dihydrochloride utilized in spectrophotometric analysis of nitrite/nitrate in environmental samples?

  • The dihydrochloride form acts as a coupling agent in the Griess assay. Nitrite ions diazotize sulfanilamide under acidic conditions, forming a diazonium salt that reacts with the compound to produce a purple azo dye (λmax ~540 nm). For nitrate analysis, samples are first reduced to nitrite using cadmium or enzymatic methods. Calibration curves must account for matrix effects (e.g., salinity in wastewater), and absorbance readings should be taken within 10–30 minutes to avoid photodegradation .

Q. What are the critical storage and handling protocols for this compound to ensure stability in experimental workflows?

  • The dihydrochloride salt is hygroscopic and light-sensitive. Store desiccated at 2–8°C in amber vials. Solutions in water or HCl (0.1 M) are stable for ≤48 hours if refrigerated. Avoid contact with oxidizing agents (e.g., peroxides) and acid anhydrides, which can degrade the amine groups .

Advanced Research Questions

Q. How can ligand field theory explain the coordination behavior of this compound in transition metal complexes?

  • The compound acts as a bidentate ligand, coordinating via the two amine nitrogens. In copper(II) complexes (e.g., [Cu(N3)2(L)]), ligand field splitting (Δ) can be modeled using angular overlap parameters. Spectroscopic data (UV-Vis, EPR) reveal d-d transition energies and geometry distortions. For example, Jahn-Teller effects in octahedral Cu(II) complexes may reduce symmetry, observable through band splitting in electronic spectra .

Q. What methodological challenges arise when using this compound in organic electroluminescent (EL) devices, and how are they addressed?

  • As a hole-transport layer (HTL) derivative, its amorphous morphology can reduce device efficiency. Co-deposition with host materials (e.g., CBP) improves film uniformity. Thermal stability is critical; differential scanning calorimetry (DSC) should confirm no decomposition below 150°C. Device lifetime tests under continuous operation (≥1000 hrs) are necessary to assess degradation mechanisms, such as oxidation of amine moieties .

Q. How do conflicting spectrophotometric results occur in nitrate analysis, and what validation steps ensure data accuracy?

  • Matrix interference (e.g., dissolved organic matter or chloride ions) can cause false positives/negatives. Validate methods via spike recovery tests (85–115% acceptable range) and cross-check with ion chromatography. For saline samples (e.g., aquaculture wastewater), use standard addition to correct for ionic strength effects. Replicate measurements (n ≥ 3) and blank subtraction are mandatory .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Confounding factors (e.g., solvent toxicity in DMSO) require control normalization. For omics data (transcriptomics/proteomics), apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust p-values from ANOVA or t-tests .

Q. How can crystallographic data resolve structural ambiguities in coordination complexes of this ligand?

  • Single-crystal X-ray diffraction (SC-XRD) provides bond lengths/angles and confirms bidentate vs. monodentate binding. For poorly diffracting crystals, pair with DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry. Powder XRD can assess phase purity post-synthesis .

Tables

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight (free base)186.26 g/mol
Melting Point (dihydrochloride)194–198°C (dec.)
Solubility (dihydrochloride)50 mg/mL in H2O (25°C)
λmax (azo product)540 nm

Table 2: Common Analytical Interferences in Nitrite Assays

Interference SourceMitigation Strategy
High chlorideDilution or standard addition
Organic matterFiltration (0.45 μm) or activated carbon
Sulfide ionsPrecipitation with Zn acetate

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